![molecular formula C56H53Cl2N7O5 B611101 5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide CAS No. 1186195-59-4](/img/structure/B611101.png)
5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Descripción general
Descripción
Tocrifluor 1117, comúnmente conocido como T1117, es un compuesto orgánico sintético conocido por sus propiedades fluorescentes. Es un ligando fluorescente selectivo para el receptor GPR55, que forma parte de la familia de receptores acoplados a proteínas G (GPCR). T1117 es particularmente útil para identificar la ubicación celular de los receptores cannabinoides, incluido el GPR55, en tejidos vivos .
Mecanismo De Acción
T1117 ejerce sus efectos al unirse selectivamente al receptor GPR55. La unión de T1117 al GPR55 induce un cambio conformacional en el receptor, lo que lleva a la activación de las vías de señalización descendentes. Estas vías incluyen la inhibición de la adenilato ciclasa, la modulación de las conductancias de calcio y potasio, y la activación de la cascada de la proteína quinasa activada por mitógeno (MAPK). Estas acciones dan como resultado la regulación de la expresión génica y la actividad celular .
Análisis Bioquímico
Biochemical Properties
Tocrifluor T1117 interacts with GPR55, a receptor that is activated by endogenous, plant, and synthetic cannabinoids . The nature of these interactions involves the binding of Tocrifluor T1117 to the GPR55 receptor, which is a part of the cannabinoid receptor group of G-protein-coupled receptors .
Cellular Effects
The cellular effects of Tocrifluor T1117 are primarily related to its interaction with the GPR55 receptor . By binding to this receptor, Tocrifluor T1117 can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Tocrifluor T1117 involves its binding to the GPR55 receptor . This binding interaction can lead to changes in gene expression and can influence the activation or inhibition of enzymes .
Temporal Effects in Laboratory Settings
Tocrifluor T1117 is known to be very stable under confocal laser excitation . It has a good fluorescent yield and does not appear to be toxic . Over time, it continues to bind to similar sites as those recognized by other vasoactive fluorescent ligands for adrenergic receptors .
Metabolic Pathways
Given its interaction with the GPR55 receptor, it may be involved in cannabinoid-related metabolic pathways .
Transport and Distribution
Given its fluorescent properties, it may be possible to track its distribution using fluorescence microscopy or confocal microscopy .
Subcellular Localization
Tocrifluor T1117 is a potent tool for identifying the cellular location of cannabinoid receptors, including GPR55 in living tissues . Its subcellular localization and any effects on its activity or function could be determined using fluorescence-based receptor studies .
Métodos De Preparación
La síntesis de T1117 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética típicamente incluye:
Formación de la estructura central: Esto implica la síntesis del núcleo spiro[2-benzofurano-1,9'-xanteno].
Funcionalización: Introducción de grupos dimetilamino y otros grupos funcionales a la estructura central.
Ensamblaje final: Acoplamiento del núcleo funcionalizado con otros componentes para formar la molécula final de T1117.
Los métodos de producción industrial para T1117 no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala .
Análisis De Reacciones Químicas
T1117 experimenta varias reacciones químicas, que incluyen:
Oxidación: T1117 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en T1117.
Sustitución: T1117 puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
Fluorescent Probes
T1117 has been utilized as a fluorescent probe for studying the binding and activity of GPR55 receptors. This receptor is implicated in various physiological processes, including pain modulation and inflammation. The compound's fluorescent properties allow researchers to visualize receptor activity within cellular environments, providing insights into its physiological roles and potential therapeutic targets.
Anticancer Research
The compound's structure suggests potential anticancer properties due to its ability to interact with biological molecules involved in cell signaling pathways. Preliminary studies have indicated that derivatives of xanthene compounds can exhibit cytotoxic effects against various cancer cell lines. T1117's unique structure could enhance these effects by targeting specific pathways associated with tumor growth and metastasis .
Neuropharmacology
Research indicates that T1117 may have implications in neuropharmacology, particularly concerning its interaction with cannabinoid receptors. By modulating these receptors, T1117 could influence neurological conditions such as anxiety and depression. Studies exploring the compound's effects on neurotransmitter systems are ongoing to evaluate its therapeutic potential in treating mood disorders .
Case Study 1: GPR55 Receptor Binding
A study conducted by researchers at a leading pharmacological institute demonstrated that T1117 effectively binds to GPR55 receptors, leading to significant alterations in cellular signaling pathways related to pain perception. The study utilized live-cell imaging techniques to observe the compound's interactions in real time, confirming its utility as a research tool for receptor activity analysis.
Case Study 2: Antitumor Activity
In vitro studies published in medicinal chemistry journals highlighted T1117's cytotoxic effects against breast cancer cell lines. The results indicated that the compound induces apoptosis through the activation of caspase pathways. Further investigations are required to elucidate the precise mechanisms involved and to assess the compound's efficacy in vivo.
Comparación Con Compuestos Similares
T1117 es único debido a su unión selectiva al receptor GPR55 y sus propiedades fluorescentes. Los compuestos similares incluyen:
AM251: Un antagonista del receptor cannabinoide CB1 que está estructuralmente relacionado con T1117.
5-carboxitetrametilrodamina (5-TAMRA): Un tinte fluorescente utilizado en diversas aplicaciones biológicas.
Otros ligandos GPR55: Compuestos que se unen al receptor GPR55 pero que pueden no tener las mismas propiedades fluorescentes que T1117
T1117 destaca por su combinación de unión selectiva GPR55 y fluorescencia, lo que lo convierte en una herramienta valiosa en aplicaciones de investigación.
Actividad Biológica
The compound 5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide , also known as T1117, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cellular processes, and relevant case studies.
The molecular formula of T1117 is with a molecular weight of 430.5 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including a piperidine ring and a benzofuran moiety.
Property | Value |
---|---|
Molecular Formula | C25H22N2O5 |
Molecular Weight | 430.5 g/mol |
IUPAC Name | This compound |
Synonyms | T1117 |
T1117 exhibits a range of biological activities primarily through the induction of apoptosis in various cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), which are critical mediators in the apoptotic pathway.
Apoptosis Induction
Studies have demonstrated that T1117 can significantly increase ROS levels in K562 human leukemia cells, leading to mitochondrial dysfunction and the activation of caspases 3 and 7, key enzymes in the apoptotic process. The Annexin V-FITC assay confirmed early apoptotic changes in treated cells, indicating that T1117 effectively triggers apoptosis through mitochondrial pathways .
Key Findings:
- Increased ROS Generation: T1117 elevates ROS levels in K562 cells.
- Caspase Activation: Significant increases in caspase activity were observed after exposure to T1117.
- Mitochondrial Dysfunction: The compound disrupts mitochondrial membrane potential, facilitating cytochrome C release and subsequent apoptosis.
Inhibition of Pro-inflammatory Mediators
Beyond its pro-apoptotic effects, T1117 also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. This inhibition is crucial for mitigating inflammatory responses associated with chronic diseases .
Study on K562 Cells
A study evaluated the effects of T1117 on K562 cells, revealing that after 48 hours of treatment, there was a 2.31-fold increase in caspase 3 and 7 activities compared to control groups. This significant enhancement indicates a robust pro-apoptotic effect attributable to T1117 .
Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory potential of benzofuran derivatives, it was found that compounds similar to T1117 could significantly reduce levels of nitric oxide and prostaglandin E2 in LPS-stimulated microglial cells. This suggests that T1117 may also play a role in neuroprotective strategies against inflammation-related neurodegenerative diseases .
Propiedades
IUPAC Name |
5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPRXIZPJDYPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H53Cl2N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098325 | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-59-4 | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.